molecular formula C7H7N3O2S B1302261 1-(4-Nitrophenyl)-2-thiourea CAS No. 3696-22-8

1-(4-Nitrophenyl)-2-thiourea

Cat. No. B1302261
CAS RN: 3696-22-8
M. Wt: 197.22 g/mol
InChI Key: BLYAANPIHFKKMQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-thiourea (NPTU) is an organic compound that has been studied for its various applications in scientific research. It is a colorless solid that is soluble in water and other organic solvents, and is widely used in the synthesis of various organic compounds. NPTU is also known for its ability to form complexes with metal ions, and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

DNA-Binding and Biological Activities

1-(4-Nitrophenyl)-2-thiourea derivatives have been explored for their DNA interaction capabilities and biological activities. Studies involving nitrosubstituted acyl thioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, have shown significant DNA-binding potencies. These compounds have also been tested for their antioxidant, cytotoxic, antibacterial, and antifungal activities, demonstrating varied biological potentials (Tahir et al., 2015).

Chemical Characterization and Antioxidant Studies

Another study focused on synthesizing new nitrosubstituted thioureas and their copper complexes, with an emphasis on their chemical characterization. These compounds, including variations of 1-benzoyl-3-(4-chloro-3-nitrophenyl) thiourea, were tested for DNA binding potencies and free radical scavenging activities (Patujo et al., 2015).

Anion Binding Studies

Studies have also been conducted on urea and thiourea functionalized molecular clefts, including 4-nitrophenyl-based molecular clefts, for their anion binding capabilities. These studies have revealed that these compounds have a strong affinity for anions such as fluoride and dihydrogen phosphate (Manna et al., 2021).

Chromogenic Sensors for Anion Detection

1-(4-Nitrophenyl)-2-thiourea derivatives have been employed as chromogenic sensors for the selective detection of anions like fluoride, dihydrogen phosphate, and acetate in various media. The sensors displayed significant sensitivity and selectivity, with color changes and shifts in UV–vis signals upon anion binding (Cheng et al., 2020).

Crystal Structure Analysis

The compound 1-(4-nitrophenyl)-2-thiourea has also been analyzed for its molecular and crystal structure. Understanding the structural properties of these compounds is crucial for their application in various scientific fields, including material science and drug development (Saeed et al., 2014).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as nitrophenol derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .

Mode of Action

Nitrophenol derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some nitrophenol derivatives have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .

Biochemical Pathways

For example, some nitrophenol derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, some nitrophenol derivatives have shown promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action, efficacy, and stability of 1-(4-Nitrophenyl)-2-thiourea can be influenced by various environmental factors. For example, the reduction of 4-nitrophenol, a reaction commonly used to assess the catalytic activity of metallic nanoparticles, has been found to be significantly affected by the solvent used in the reaction . This suggests that the action of 1-(4-Nitrophenyl)-2-thiourea could also be influenced by the environment in which it is used.

properties

IUPAC Name

(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190454
Record name (p-Nitrophenyl)thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-2-thiourea

CAS RN

3696-22-8
Record name N-(4-Nitrophenyl)thiourea
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Record name (p-Nitrophenyl)thiourea
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Record name 3696-22-8
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Record name (p-Nitrophenyl)thiourea
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Record name (p-nitrophenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Nitrophenyl)-2-thiourea affect urea excretion in rainbow trout embryos?

A: The study demonstrated that acute exposure of rainbow trout embryos to 1-(4-Nitrophenyl)-2-thiourea resulted in reversible inhibition of urea excretion. [] While the exact mechanism of action wasn't fully elucidated in this specific paper, the results suggest that 1-(4-Nitrophenyl)-2-thiourea likely interacts with the facilitated urea transporter responsible for urea excretion in these embryos. This interaction hinders the transporter's ability to effectively move urea from the embryos to the external environment.

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